Ethylindanol

Description

Ethylindanol and its parent structures, indanols, are situated at the intersection of organic synthesis and medicinal chemistry. The indan (B1671822) scaffold, a fused bicyclic system of benzene (B151609) and cyclopentane, is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. In modern chemical sciences, research often focuses on creating new synthetic methodologies that are both efficient and sustainable. The synthesis of indanones, which are precursors to indanols, is a well-explored area, with numerous methods developed over the years beilstein-journals.org. Catalysis, a cornerstone of modern chemistry, plays a significant role in these synthetic protocols, aiming for cleaner and more efficient processes uu.nluchicago.edu.

In the biological sciences, the focus is on understanding the fundamental processes of life at a molecular level and developing new therapeutic agents ontosight.ai. Indanol derivatives are investigated for a range of potential biological activities, including antiviral, anti-inflammatory, and neuroprotective effects . The introduction of an ethyl group to the indanol structure, creating this compound, modifies its physicochemical properties, which can in turn influence its biological activity and potential applications. The study of such derivatives is crucial for understanding structure-activity relationships, a key concept in medicinal chemistry ontosight.ai.

Research into indanone and its derivatives dates back to the early 20th century, with initial publications on their preparation appearing in the 1920s beilstein-journals.org. The indane structure itself was of interest due to its presence in various natural products and its potential as a building block for more complex molecules. Early methods for synthesizing 1-indanones often involved intramolecular Friedel-Crafts reactions of 3-arylpropionic acids or their corresponding acid chlorides beilstein-journals.org.

Over the decades, the synthetic methodologies have evolved significantly. The development of transition-metal-catalyzed reactions, such as the Heck reaction, provided new avenues for the synthesis of indanols and their derivatives gla.ac.uk. A notable development in this area includes the asymmetric one-pot synthesis of 1-alkylindan-1-ols, which involves an enantioselective allylboration followed by an intramolecular Mizoroki-Heck cyclization gla.ac.uk. This highlights the ongoing effort to create chiral indanol derivatives with high stereoselectivity, which is crucial for their application in pharmaceuticals, as different enantiomers can have vastly different biological effects libretexts.org. The study of indanol derivatives as chiral discriminating agents in spectroscopy has also been an area of interest aip.org.

The rationale for dedicated research into this compound stems from several key areas within chemical and biological sciences:

Exploration of Structure-Activity Relationships: The addition of an ethyl group to the indanol core can significantly alter its steric and electronic properties compared to the parent indanol or other alkyl-substituted indanols. Research into this compound allows for a systematic investigation of how these changes affect biological activity. Understanding these structure-activity relationships is fundamental to designing more potent and selective therapeutic agents ontosight.ai.

Intermediate for Complex Molecules: this compound can serve as a valuable chemical intermediate in the synthesis of more complex molecules nouryon.comleapchem.com. The functional groups of this compound (the hydroxyl group and the aromatic ring) can be further modified, making it a versatile building block for creating a diverse range of compounds for various applications, including pharmaceuticals and materials science.

Catalysis Research: Chiral indanol derivatives have been used as ligands in asymmetric catalysis chemicalbook.com. The specific stereochemistry of this compound could offer unique advantages in certain catalytic transformations, leading to higher efficiency or selectivity. Research in this area contributes to the development of new catalytic systems for green and sustainable chemistry uu.nluchicago.edu.

Potential Biological Activity: While much of the research focuses on the broader class of indanols, the unique properties of this compound may lead to novel biological activities. Derivatives of the closely related 1-ethylindan (B1361379) have shown promise in areas such as antiviral, antibacterial, and anticancer research . This provides a strong impetus to investigate the specific biological profile of this compound.

Current research endeavors focusing on this compound and related compounds are multifaceted, with objectives spanning from fundamental synthesis to potential therapeutic applications.

One of the primary objectives is the development of efficient and stereoselective synthetic routes to this compound isomers. A PhD thesis from the University of Glasgow describes the synthesis of 1-ethyl indanol isomers through an intramolecular Heck reaction gla.ac.uk. Another study details the preparation of 1-ethylindanol via the reaction of 1-indanone (B140024) with ethylmagnesium chloride nouryon.com. The ability to selectively synthesize specific stereoisomers is crucial, as different isomers can exhibit different physical and biological properties solubilityofthings.comreddit.com.

Another key objective is the investigation of the biological activities of this compound and its derivatives. While direct studies on this compound are limited, research on related compounds provides a roadmap. For instance, derivatives of 1-(2-(Dimethylamino)ethyl)-1-phenylindan-7-ol have been investigated for their potential neuroprotective and antioxidant properties ontosight.ai. The overarching goal is to identify novel lead compounds for drug development.

Furthermore, this compound serves as a model compound for studying reaction mechanisms and the influence of substituents on the properties of the indanol scaffold. Research into the fluorescence spectroscopy of jet-cooled chiral (±)-indan-1-ol and its clusters helps in understanding the conformational landscape of these molecules, which is essential for predicting their interactions with biological targets aip.org.

The table below summarizes some of the key research areas and objectives related to this compound.

| Research Area | Key Objectives |

| Organic Synthesis | Develop efficient and stereoselective methods for the synthesis of this compound isomers. |

| Utilize this compound as a key intermediate for the synthesis of more complex molecules. | |

| Medicinal Chemistry | Investigate the biological activities of this compound and its derivatives (e.g., antiviral, anticancer). |

| Elucidate structure-activity relationships to guide the design of new therapeutic agents. | |

| Catalysis | Explore the use of chiral this compound derivatives as ligands in asymmetric catalysis. |

| Physical Chemistry | Study the physicochemical properties and conformational preferences of this compound isomers. |

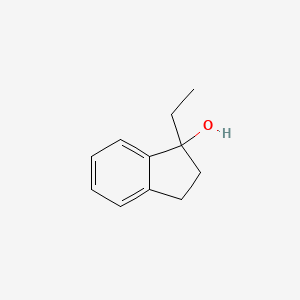

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2,3-dihydroinden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-11(12)8-7-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIMZVQZPYTJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801008455 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801008455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88800-93-5 | |

| Record name | Ethylindanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088800935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801008455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylindanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethylindanol

Retrosynthetic Analysis of Ethylindanol Scaffolds

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. egrassbcollege.ac.inlibretexts.orgleah4sci.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. egrassbcollege.ac.inlibretexts.org For an this compound scaffold, the primary disconnections would logically occur at the bonds forming the indane ring system and the attachment of the ethyl group.

A common retrosynthetic approach for a generic this compound would involve a Friedel-Crafts acylation or alkylation as a key bond-forming step to construct the indane ring. For instance, disconnecting the bond between the aromatic ring and the cyclopentyl moiety could lead to a substituted benzene (B151609) derivative and a suitable five-carbon synthon. Further disconnection of the ethyl group might suggest an alkylation or a Grignard reaction. The specific functional group placements on the indanol ring would dictate the precise retrosynthetic pathway and the choice of synthons and their corresponding synthetic equivalents. egrassbcollege.ac.in

Advanced Synthetic Strategies for this compound

In recent years, more advanced synthetic strategies have been developed to improve the efficiency, selectivity, and environmental footprint of this compound synthesis. numberanalytics.com These methods often employ catalysis and aim to reduce the number of synthetic steps. numberanalytics.comunito.it

Asymmetric and Enantioselective Synthesis of this compound

The synthesis of specific enantiomers of this compound is of particular interest due to the distinct biological activities often exhibited by different stereoisomers. cutm.ac.in Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. wikipedia.org

Several strategies are employed to achieve enantioselectivity:

Chiral Catalysts: The use of chiral catalysts is a powerful approach for asymmetric synthesis. frontiersin.orglibretexts.org These catalysts, often transition metal complexes with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. frontiersin.orglibretexts.org For instance, asymmetric hydrogenation of a corresponding ethylindenone using a chiral ruthenium or rhodium catalyst can produce a specific enantiomer of this compound with high enantiomeric excess (e.e.). frontiersin.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. For example, an achiral indanone could be reacted with a chiral auxiliary to form a chiral enamine or imine, which then undergoes a diastereoselective alkylation to introduce the ethyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound. wikipedia.org

Enzyme-Catalyzed Reactions: Enzymes are highly specific catalysts that can be used to perform enantioselective transformations. unipd.it For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound by selectively acylating one enantiomer, allowing for the separation of the two. unipd.it

A notable development in asymmetric synthesis is the use of magnetic fields to control enantioselectivity. nih.gov Researchers have demonstrated that by using an external magnetic field, they can achieve high enantiomeric excess in certain reactions, including aldol (B89426) reactions, by inducing enantioselective crystallization of a racemic catalyst on a ferromagnetic surface. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maacs.org In the context of this compound synthesis, this translates to several key strategies:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like substitution or elimination reactions.

Use of Safer Solvents and Reagents: Many traditional organic solvents are toxic and environmentally harmful. dergipark.org.tr Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or even solvent-free reaction conditions. dergipark.org.trresearchgate.net

Catalysis: Catalytic reactions are inherently greener than stoichiometric reactions because they use small amounts of catalysts that can be recycled, reducing waste. numberanalytics.com

Energy Efficiency: The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. dergipark.org.trresearchgate.net

Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels.

One of the key principles of green chemistry is to minimize the use of protecting groups, as their application and subsequent removal add steps to a synthesis and generate waste. libretexts.org

Catalytic Methods for this compound Formation

Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. fiveable.menobelprize.org In the synthesis of this compound, various catalytic methods can be applied:

Transition Metal Catalysis: Transition metal catalysts are widely used for a variety of transformations. fiveable.me For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to form key carbon-carbon bonds in the this compound scaffold. Iridium-catalyzed allylic substitution is another powerful tool. ethz.ch

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze a wide range of chemical reactions. frontiersin.org They offer an alternative to metal-based catalysts, often with advantages in terms of cost, toxicity, and stability. For instance, a chiral amine or phosphoric acid catalyst could be used to promote an enantioselective aldol or Michael reaction in the synthesis of an this compound precursor. frontiersin.orgnih.gov

Biocatalysis: As mentioned previously, enzymes can be used as highly selective catalysts. frontiersin.orgunipd.it

Recent advancements have seen the development of multi-catalytic strategies where two or more catalytic cycles operate in concert to achieve complex transformations in a single step. frontiersin.org

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. nih.govnih.govasianpubs.org This often involves modifying the this compound core at various positions.

Common strategies for derivatization include:

Functionalization of the Hydroxyl Group: The alcohol functionality of this compound can be easily converted into other functional groups, such as ethers, esters, or halides, through standard organic transformations.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution reactions, like nitration, halogenation, or Friedel-Crafts acylation/alkylation, can introduce various substituents onto the benzene ring of the indanol skeleton. unito.it

Modification of the Cyclopentyl Ring: The five-membered ring can be functionalized through various reactions, although this can be more challenging than modifying the aromatic ring or the hydroxyl group.

The synthesis of analogues might involve more significant structural changes, such as altering the ring size, replacing the indane core with a different heterocyclic system, or introducing different alkyl or aryl groups in place of the ethyl group. nih.govmdpi.commdpi.com For example, starting from a different substituted benzene or using a different alkylating agent in the synthetic sequence would lead to a variety of analogues.

Lack of Publicly Available Research Data for this compound Precludes Detailed Analysis

A comprehensive search of scientific databases and public domain resources has revealed a significant lack of specific research pertaining to the chemical compound "this compound." Consequently, the generation of a detailed, evidence-based article on its Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), and computational chemistry, as per the requested outline, is not possible at this time.

While general principles of SAR, QSAR, and molecular modeling are well-established in the field of medicinal chemistry and drug discovery, applying these concepts to a specific molecule like this compound requires concrete experimental or computational data. ecetoc.orgceur-ws.orggla.ac.uk Such data would include, for instance, the identification of key structural motifs and their influence on biological targets, the development of mathematical models to predict activity, and insights from molecular simulations. nih.govimist.maiit.it In the absence of any such information for this compound, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

It is possible that research on this compound exists within proprietary databases, internal corporate research, or is published under a different chemical nomenclature. However, based on the publicly accessible information, a detailed scientific article focusing solely on this compound cannot be produced. Further investigation would be contingent on the availability of specific research focused on this molecule.

Structure Activity Relationship Sar and Computational Insights into Ethylindanol

Computational Chemistry and Molecular Modeling of Ethylindanol

Binding Mode Analysis of this compound

In Silico Prediction of this compound Absorption, Distribution, Metabolism, and Excretion (ADME)

Further research would need to be conducted and published by the scientific community to provide the specific data required to populate these sections.

Molecular Mechanisms and Preclinical Pharmacodynamics of Ethylindanol

Elucidation of Ethylindanol's Molecular Mechanism of Action

The molecular mechanism of action for indane derivatives is diverse and dependent on the specific substitutions on the indane core. Research into this class of compounds suggests that their biological effects are often mediated through interactions with specific enzymes or receptors. For many indane derivatives, a primary area of investigation has been their role as cholinesterase inhibitors, a mechanism central to the treatment of neurodegenerative diseases such as Alzheimer's disease. hilarispublisher.com

Compounds derived from 1-ethylindan (B1361379), the parent structure of this compound, have demonstrated significant inhibition of cholinesterases. The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (B1216132) is a key factor in the cognitive decline observed in patients. hilarispublisher.com By inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the levels and duration of action of acetylcholine in the synaptic cleft can be increased. hilarispublisher.com

Receptor Binding and Ligand-Target Interactions of this compound

The interaction of a compound with its molecular targets is a critical determinant of its pharmacological profile. For indane derivatives, these interactions have been characterized for several key receptors and enzymes.

Direct receptor binding affinity data for this compound is not available in the current body of scientific literature. However, the binding affinities of various indane derivatives for cholinesterases have been quantified. For instance, certain indanone derivatives have been shown to inhibit acetylcholinesterase with IC50 values (the concentration of an inhibitor where the response is reduced by half) in the micromolar to sub-micromolar range. hilarispublisher.comnih.gov

The following table presents the cholinesterase inhibitory activities of some representative indane derivatives, which can serve as a proxy for understanding the potential affinity of compounds like this compound.

| Compound Class | Derivative | Target Enzyme | IC50 (µM) |

| Indanone Derivatives | Compound 5c | Acetylcholinesterase (AChE) | 0.12 |

| Indanone Derivatives | Compound 7b | Butyrylcholinesterase (BuChE) | 0.04 |

| Indolizine-Indane Analogs | Compound 3k | Acetylcholinesterase (AChE) | 0.10 |

| 1H-indene-2-carboxamides | Compound 20 | Butyrylcholinesterase (BuChE) | 1.08 |

| 1H-indene-2-carboxamides | Compound 21 | Butyrylcholinesterase (BuChE) | 1.09 |

This table presents data for various indane derivatives as surrogates for this compound, for which specific data is not available. hilarispublisher.comnih.govtandfonline.com

Based on the research into the broader class of indane compounds, the primary molecular targets for this compound are likely to be acetylcholinesterase and butyrylcholinesterase. nih.govtandfonline.com The consistent and potent inhibition of these enzymes by a wide array of indane derivatives strongly suggests that this is a key aspect of their pharmacology. nih.govtandfonline.com

Secondary molecular targets for indane derivatives have also been identified. Some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease. nih.gov This suggests a dual-action mechanism for some members of this chemical class, targeting both the cholinergic deficit and the formation of amyloid plaques. Furthermore, other biological activities have been noted for indane derivatives, including antiviral and anti-inflammatory properties, indicating the potential for other molecular targets.

Characterization of this compound Receptor Binding Affinity

Enzyme Inhibition and Modulation by this compound

The interaction of small molecules with enzymes can be further characterized by studying the kinetics and nature of the inhibition.

While kinetic studies specific to this compound are not available, research on other indane derivatives provides insight into the potential mechanisms of enzyme inhibition. For example, kinetic analysis of the butyrylcholinesterase inhibitor, a 5,6-dimethoxy-1H-indene-2-carboxamide derivative (compound 20), revealed a noncompetitive type of inhibition. tandfonline.com In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition reduces the maximal velocity (Vmax) of the enzyme reaction without affecting the Michaelis constant (Km), which is a measure of the substrate's affinity for the enzyme.

The nature of enzyme inhibition by indane derivatives is generally considered to be reversible. Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds. This is in contrast to irreversible inhibitors, which typically form strong, covalent bonds with the enzyme, leading to permanent inactivation. The studies on indane-based cholinesterase inhibitors report IC50 values and kinetic profiles consistent with reversible inhibition. nih.govtandfonline.com There is no evidence in the reviewed literature to suggest that this compound or its close analogs act as irreversible enzyme inhibitors.

Kinetic Analysis of this compound-Mediated Enzyme Inhibition

Modulation of Cellular Signaling Pathways by this compound

The influence of a chemical compound on cellular function is often rooted in its ability to modulate intracellular signaling pathways. These complex networks of proteins and molecules govern a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolic regulation. khanacademy.orgnih.gov The interaction of a compound like this compound with these pathways can trigger a cascade of events, ultimately leading to a physiological response. nih.gov Understanding these interactions at a molecular level is crucial for elucidating the compound's mechanism of action.

Investigation of Specific Signaling Cascades Affected by this compound

While specific research directly detailing the effects of this compound on cellular signaling cascades is not available in the provided search results, we can infer potential areas of investigation based on the common pathways modulated by other chemical compounds. Many bioactive molecules exert their effects by influencing well-established signaling cascades. frontiersin.org

Key signaling pathways that are frequently investigated for their interaction with chemical compounds include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including the ERK, JNK, and p38 cascades, are central to the regulation of cell proliferation, differentiation, and stress responses. nih.govajol.info

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway plays a critical role in cell survival, growth, and metabolism. nih.govajol.info

Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of inflammatory and immune responses. frontiersin.orgajol.info

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This pathway is a critical regulator of cellular antioxidant responses. mdpi.comuc.pt

Further research would be necessary to determine if this compound directly or indirectly interacts with components of these or other signaling cascades. Such studies would typically involve cell-based assays to measure the phosphorylation status or activity of key proteins within these pathways following treatment with this compound.

Molecular-Level Impact of this compound on Cell Communication

Cell-to-cell communication is fundamental for the coordinated function of tissues and organs. researchgate.net This communication can occur through direct contact or via the secretion of signaling molecules like cytokines and growth factors. researchgate.netfrontiersin.org The molecular-level impact of a compound like this compound on these processes would depend on its ability to interfere with or modulate these communication channels.

For instance, a compound could potentially:

Alter Receptor Binding: It might bind to cell surface receptors, either activating or inhibiting them, thereby mimicking or blocking the effects of natural ligands.

Modulate Second Messenger Systems: It could influence the intracellular concentration of second messengers like cyclic AMP (cAMP), which are crucial for amplifying and transmitting signals within the cell. khanacademy.org

Affect Gene Expression: By influencing signaling pathways that lead to the nucleus, a compound can alter the transcription of genes involved in cellular communication. nih.gov

The specific molecular interactions of this compound with the machinery of cell communication remain to be elucidated through dedicated research.

Preclinical Pharmacodynamic Investigations of this compound

Preclinical pharmacodynamic (PD) studies are essential for characterizing the biochemical and physiological effects of a drug and its mechanism of action. europa.eufda.gov These investigations help to establish a compound's therapeutic potential and provide a basis for predicting its effects in humans. sfda.gov.sa

In Vitro Pharmacodynamic Models for this compound Mechanistic Studies

In vitro PD models are indispensable tools for the initial characterization of a compound's activity in a controlled laboratory setting. nih.gov These models allow for the detailed study of a drug's effects on specific cell types or biological processes without the complexities of a whole organism. nih.gov

Common in vitro PD models include:

Cell-Based Assays: These are fundamental for assessing a compound's impact on cellular functions such as viability, proliferation, and apoptosis. They can also be used to study the compound's effect on specific signaling pathways. creative-biolabs.com

Enzyme Inhibition Assays: If a compound is hypothesized to act by inhibiting a particular enzyme, these assays can quantify its inhibitory potency.

Receptor Binding Assays: These are used to determine if a compound binds to a specific receptor and to characterize the affinity of this interaction. europa.eu

Hollow Fiber Infection Models: These are more complex in vitro systems that can simulate the pharmacokinetic and pharmacodynamic properties of a drug against microorganisms. nih.govfrontiersin.org

The selection of an appropriate in vitro model depends on the specific research question and the hypothesized mechanism of action of the compound being studied. nih.gov

Table 1: Examples of In Vitro Pharmacodynamic Models

| Model Type | Description | Potential Application for this compound |

| Cell Line Cultures | Immortalized cells grown in monolayers or suspension. | To assess general cytotoxicity and effects on proliferation of various cell types. |

| Primary Cell Cultures | Cells isolated directly from tissues. | To study effects on specific, non-cancerous cell types relevant to a potential therapeutic indication. |

| 3D Cell Cultures (Spheroids/Organoids) | Cells grown in three-dimensional structures that better mimic tissue architecture. | To investigate effects in a more physiologically relevant context. |

| Enzyme Activity Assays | Measurement of the rate of an enzyme-catalyzed reaction in the presence of the compound. | To determine if this compound inhibits or activates specific enzymes. |

| Reporter Gene Assays | Use of a reporter gene (e.g., luciferase) linked to a specific signaling pathway to measure pathway activation. | To screen for effects on a wide range of signaling pathways. |

Ex Vivo System Analysis of this compound Effects

Ex vivo studies bridge the gap between in vitro and in vivo research by using tissues or cells taken directly from an organism and studied in a laboratory setting. nih.gov This approach allows for the investigation of a compound's effects on intact tissues while maintaining a controlled experimental environment. mdpi.commdpi.com

For example, an ex vivo analysis of this compound's effects could involve:

Tissue Slice Cultures: Slices of organs such as the liver, lung, or brain can be maintained in culture and treated with this compound to assess tissue-specific responses and toxicity. nih.gov

Isolated Organ Perfusion: An isolated organ can be perfused with a solution containing the compound to study its direct physiological effects on organ function.

Analysis of T-cell Function: Blood samples can be taken from an animal, and the function of isolated T-cells can be analyzed after ex vivo exposure to this compound. nih.gov

These ex vivo systems provide valuable data on the integrated response of cells within a tissue microenvironment to a chemical compound, offering insights that may not be apparent from in vitro studies alone. mdpi.com

Preclinical Pharmacokinetics and Metabolic Fate of Ethylindanol

In Vitro Pharmacokinetic Assessment of Ethylindanol

In vitro pharmacokinetic studies are foundational to understanding a compound's behavior before advancing to more complex in vivo testing. These early-stage assays are designed to predict how this compound might be metabolized and distributed in the body.

Metabolic Stability of this compound in Subcellular Fractions

Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound. evotec.comif-pan.krakow.plnih.gov These studies typically involve incubating the compound with subcellular fractions, most commonly liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. evotec.comnuvisan.com The rate at which the compound is metabolized provides an estimate of its half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.plnih.govnuvisan.com This data is vital for forecasting the compound's bioavailability and potential for drug-drug interactions. if-pan.krakow.plnih.gov

While specific experimental data for the metabolic stability of this compound is not publicly available, a typical study would involve incubating this compound with liver microsomes from various species (e.g., rat, dog, monkey, and human) in the presence of necessary cofactors like NADPH. evotec.comif-pan.krakow.pl The concentration of this compound would be measured at different time points to determine the rate of its degradation.

Table 1: Representative Data for Metabolic Stability of a Hypothetical Compound in Liver Microsomes

| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

| Human | Data not available | Data not available |

This table illustrates the type of data generated from metabolic stability studies. No public data is available for this compound.

Plasma Protein Binding Characteristics of this compound

The extent to which a drug binds to plasma proteins significantly influences its distribution and availability to target tissues. wikipedia.orgsygnaturediscovery.com Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.orgsygnaturediscovery.com Therefore, determining the plasma protein binding (PPB) is a key component of preclinical assessment. Common proteins that drugs bind to include albumin and alpha-1-acid glycoprotein (B1211001) (AAG). wikipedia.orgsygnaturediscovery.comnih.gov

The assessment of this compound's plasma protein binding would likely be conducted using methods such as equilibrium dialysis or ultrafiltration. sygnaturediscovery.com These techniques separate the unbound drug from the protein-bound drug, allowing for the quantification of the unbound fraction. This information is critical for interpreting pharmacokinetic and pharmacodynamic data. sygnaturediscovery.com

Table 2: Representative Data for Plasma Protein Binding of a Hypothetical Compound

| Species | Unbound Fraction (fu) |

|---|---|

| Mouse | Data not available |

| Rat | Data not available |

| Dog | Data not available |

| Monkey | Data not available |

| Human | Data not available |

This table illustrates the type of data generated from plasma protein binding studies. No public data is available for this compound.

Preclinical In Vivo Pharmacokinetics of this compound

In vivo pharmacokinetic studies in animal models are essential to understand the complete ADME profile of a compound in a whole organism. enamine.netaurigeneservices.comnih.gov These studies provide a more comprehensive picture of a drug's behavior, integrating the complex interplay of various physiological processes. nih.govresearchgate.net

Absorption and Distribution Profiles of this compound

Following administration, a drug's absorption determines the rate and extent to which it enters systemic circulation. beckman.comyoutube.com The distribution profile describes how the drug subsequently partitions into various tissues throughout the body. beckman.comyoutube.com Animal studies are conducted to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which are indicative of the drug's absorption. aurigeneservices.com The volume of distribution (Vd) is a measure of the extent of its distribution into tissues. aurigeneservices.com

Specific data on the absorption and distribution of this compound from preclinical in vivo studies is not available in the public domain. Such studies would typically involve administering this compound to animal models, such as rats or dogs, via different routes (e.g., intravenous and oral) and collecting blood and tissue samples over time to measure drug concentrations. enamine.netaurigeneservices.com

Metabolic Pathways and Metabolite Identification of this compound

The biotransformation of a drug into its metabolites is a critical aspect of its disposition. beckman.comyoutube.com Identifying the metabolic pathways and the structures of the major metabolites is essential for understanding the drug's clearance mechanisms and for assessing the potential for pharmacologically active or toxic metabolites. These studies often involve the use of radiolabeled compounds to trace the fate of the drug and its metabolites. nih.gov

Information regarding the specific metabolic pathways and identified metabolites of this compound is not publicly available. A comprehensive metabolite identification study would involve analyzing plasma, urine, and feces from animals dosed with this compound, typically using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Excretion Routes of this compound and its Metabolites

The final step in a drug's journey through the body is its elimination, primarily through renal (urine) and/or hepatobiliary (feces) excretion. beckman.comyoutube.com Excretion studies are designed to determine the primary routes and rates of elimination of the parent drug and its metabolites. nih.gov These studies are often conducted as part of a mass balance study using a radiolabeled version of the compound to ensure all drug-related material is accounted for. nih.gov

Details on the excretion routes of this compound and its metabolites have not been reported in publicly accessible literature. A typical excretion study would involve administering a single dose of radiolabeled this compound to an animal model and collecting urine and feces over a period of time to measure the amount of radioactivity eliminated through each route. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| NADPH |

| Albumin |

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation of this compound

Detailed research findings and data tables specifically correlating the pharmacokinetic profile of this compound with its pharmacodynamic effects in preclinical models are not publicly available at this time.

In-Depth Analysis of this compound Remains Elusive Due to Scarcity of Scientific Literature

Despite a comprehensive search for advanced analytical methodologies pertaining to the chemical compound “this compound,” a thorough and scientifically accurate article that strictly adheres to the requested detailed outline cannot be generated at this time. The primary obstacle is the significant lack of specific research findings and published data for "this compound" across the specified analytical techniques.

Extensive searches for methodologies related to High-Performance Liquid Chromatography (HPLC) for quantification, chiral HPLC for enantiomer separation, Gas Chromatography (GC) applications, and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization of this compound did not yield the specific, detailed research findings necessary to populate the requested article structure.

General principles and methodologies for these analytical techniques are well-documented for a wide range of other chemical compounds. For instance, HPLC is a widely used technique for the separation, identification, and quantification of compounds, with established protocols for method development. Similarly, chiral HPLC is a recognized method for separating enantiomers, often employing chiral stationary phases. Gas chromatography is a staple for analyzing volatile compounds , and NMR spectroscopy is a powerful tool for molecular structure elucidation.

The creation of scientifically accurate data tables and detailed research findings as requested is contingent on the existence and accessibility of such primary research. As this information could not be located for "this compound," the generation of the specified article is not possible while adhering to the strict requirements of accuracy and focus. Further research in specialized chemical databases or future publications may be required to obtain the necessary data.

Advanced Analytical Methodologies for Ethylindanol Research

Spectroscopic Techniques for this compound Characterization

Mass Spectrometry (MS) for this compound and Metabolite Identification

Mass spectrometry is a cornerstone analytical tool in metabolomics, offering the ability to identify and quantify a wide array of metabolites with high sensitivity and selectivity. In the context of this compound research, MS is instrumental in elucidating its metabolic pathways. For instance, studies on analogous compounds, such as the synthetic cathinone (B1664624) eutylone, have demonstrated the power of MS in identifying various metabolic products. The metabolic processes observed for similar compounds, such as N-dealkylation, β-ketone reduction, and hydroxylation, suggest potential metabolic routes for this compound that can be investigated using MS.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. This technique involves multiple stages of mass analysis, where precursor ions are fragmented to produce a characteristic spectrum of product ions, aiding in the identification of unknown metabolites. The fragmentation patterns can reveal key structural features, as demonstrated in studies of other drug metabolites where specific losses, such as a 50 m/z unit from a biaryl sulfoxide, were indicative of a particular metabolic modification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different functional groups. This results in a unique spectral "fingerprint" of the molecule. For this compound, IR spectroscopy can be used to identify characteristic absorption bands for its functional groups. For example, the O-H stretching vibration of the alcohol group would produce a broad peak, while C-H and C=C stretching vibrations from the aromatic and aliphatic portions of the molecule would also be observable.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about the electronic transitions within a molecule. This technique is useful for detecting chromophores, which are light-absorbing groups in a molecule. The aromatic ring system in this compound acts as a chromophore, and its UV-Vis spectrum would show absorption maxima (λmax) characteristic of its electronic structure. UV-Vis spectroscopy can also be used for quantitative analysis and to check for the presence of certain impurities in a sample.

Table 1: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H Stretch (Alcohol) | ~3200-3600 cm⁻¹ (broad) |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | |

| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ |

Hyphenated Analytical Techniques for this compound

Hyphenated techniques, which combine a separation method with a detection method, are essential for analyzing complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique that couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is widely used for the quantitative analysis of drugs and their metabolites in biological matrices. In this compound research, LC-MS/MS would be employed to separate this compound and its metabolites from a complex sample, such as urine or plasma, before their identification and quantification by the mass spectrometer. The use of internal standards, particularly isotopically labeled analogs, is crucial for accurate quantification and to compensate for matrix effects. The high selectivity of LC-MS/MS allows for the detection of trace amounts of analytes.

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that combines gas chromatography for separation with mass spectrometry for detection. GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. For this compound analysis, derivatization might be necessary to increase its volatility and thermal stability, making it amenable to GC separation. GC-MS is widely used in forensic toxicology and drug testing to identify and quantify various compounds in biological samples. The instrument separates components of a mixture which are then identified based on their mass spectra, often by comparison to a library of known spectra.

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Analytes | Sample Preparation |

|---|---|---|---|

| LC-MS/MS | Separates based on polarity, quantifies by mass-to-charge ratio. | Polar and non-polar compounds, including non-volatile and thermally unstable metabolites. | Typically involves extraction and filtration. |

| GC-MS | Separates based on volatility, identifies by mass spectrum. | Volatile and semi-volatile compounds. | May require derivatization to increase volatility. |

LC-MS/MS for this compound Quantification and Identification

Method Validation and Quality Control in this compound Research

Method validation is a critical process in analytical research that demonstrates an analytical procedure is suitable for its intended purpose. It ensures the reliability and accuracy of the data generated. Key validation parameters include linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ).

Linearity demonstrates a direct relationship between the concentration of the analyte and the instrumental response.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Accuracy is the closeness of the test results obtained by the method to the true value.

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Quality control (QC) involves the operational techniques and activities used to fulfill requirements for quality. In this compound research, this includes running QC samples at different concentrations with each batch of study samples to ensure the analytical system is performing correctly and that the results are reliable. Regular monitoring and systematic checks are essential to prevent and detect errors.

Future Directions and Emerging Research Avenues for Ethylindanol

Integration of Artificial Intelligence and Machine Learning in Ethylindanol Research

Artificial intelligence (AI) and its subfield, machine learning (ML), are revolutionizing chemical research and drug discovery by analyzing vast and complex datasets to identify patterns that are beyond human capability. These technologies are increasingly used to automate complex tasks, process multi-dimensional data, and accelerate discovery. For a compound like this compound, whose derivatives have shown potential biological activities, AI and ML offer powerful tools to navigate the next stages of research.

The application of AI and ML can significantly enhance the efficiency of discovering new this compound-based therapeutic agents. ML algorithms can be trained on existing data of this compound analogues and their known biological effects to build predictive models. These models, such as nano-quantitative structure-activity relationship (QSAR) models, can predict the biological activity or potential toxicity of novel, unsynthesized this compound derivatives. This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of desired effects, saving significant time and resources.

Furthermore, AI can analyze data from various sources, including toxicological databases and high-content imaging, to better understand the mechanisms of action and potential safety profiles of this compound-related compounds. By integrating predictive analytics into research workflows, scientists can make faster, more informed decisions about which chemical structures to pursue.

Table 1: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling (QSAR) | Uses existing chemical structure and biological activity data to predict the properties of new compounds. | Rapidly screen virtual libraries of this compound analogues to identify candidates with high potential for antiviral, antibacterial, or anticancer activity. |

| Data Mining & Analysis | Analyzes large datasets from high-throughput screens and 'omics' studies to identify patterns and mechanisms. | Uncover novel structure-activity relationships (SAR) and mechanisms of action for biologically active this compound derivatives. |

| De Novo Drug Design | Generative AI models design entirely new molecules optimized for specific properties or targets. | Create novel this compound-based structures with enhanced potency and selectivity for specific biological targets. |

| Toxicity Prediction | AI models trained on toxicological data predict the potential adverse effects of new chemical entities. | Assess the likely toxicity of new this compound analogues early in the discovery process, reducing late-stage failures. |

Novel Applications of this compound as a Chemical Probe in Biological Systems

A chemical probe is a well-characterized small molecule used to study biological processes and protein function. Unlike drugs, the primary purpose of a probe is not to treat disease but to serve as a high-quality tool for biomedical research. Given that derivatives of this compound have demonstrated biological activities, including antiviral and anticancer properties, developing them into chemical probes represents a significant research opportunity. Such probes could be instrumental in elucidating the specific proteins and pathways through which these effects are mediated.

To function as a chemical probe, an this compound analogue would need to be potent, selective, and proven to interact with its intended target within a cellular context. The development process would involve modifying the this compound scaffold to incorporate reporter tags (e.g., fluorescent molecules or biotin) without compromising its biological activity. These tagged probes would allow researchers to visualize and track the compound's interaction with its cellular targets, providing direct evidence of its mechanism of action.

Another emerging area is the development of volatile organic compound (VOC)-based probes. These probes are designed to release a volatile, easily detectable tracer molecule upon activation by a specific enzyme in a biological system. An this compound-based structure could potentially be engineered as a VOC-based probe to report on specific enzymatic activities within cells or even whole organisms in real-time. This approach offers a non-invasive way to study biochemical processes in complex biological environments.

Table 2: Research Steps for Developing this compound-Based Chemical Probes

| Step | Objective | Key Activities |

|---|---|---|

| 1. Identify Active Analogue | Select a potent and selective this compound derivative with a known biological effect (e.g., antiviral, anticancer). | Synthesize and test a focused library of analogues to confirm the most promising starting point. |

| 2. Probe Design and Synthesis | Modify the active analogue by adding a reporter tag (e.g., fluorophore, biotin) or a volatile tracer. | Ensure the modification does not significantly alter the compound's potency and selectivity. |

| 3. In Vitro Validation | Confirm that the synthesized probe retains its ability to interact with the intended biological target. | Perform biochemical and biophysical assays to measure binding affinity and selectivity. |

| 4. Cellular Imaging/Detection | Use the probe in cell-based assays to visualize the target or detect the released tracer. | Employ techniques like fluorescence microscopy or mass spectrometry to confirm target engagement in a biological context. |

| 5. Mechanism Interrogation | Apply the validated probe to answer specific biological questions about the target's function or pathway. | Investigate how the probe affects cellular processes, contributing to the functional annotation of its protein target. |

Advancements in High-Throughput Screening for this compound and its Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of hundreds of thousands of compounds to identify molecules with a desired biological activity. The application of advanced HTS technologies to libraries of this compound analogues could dramatically accelerate the discovery of new lead compounds for therapeutic development or tool compounds for biological research.

Modern HTS has evolved to include highly miniaturized assays in 384-well or 1536-well formats, a high degree of automation, and sophisticated detection technologies. For this compound, this means that large and diverse libraries of its analogues can be screened efficiently against a wide range of biological targets. Screening formats can be tailored to the specific research question and include biochemical assays, which measure the effect of a compound on a purified protein, and cell-based assays, which assess the compound's effect in a more physiologically relevant context.

Advanced HTS methods like high-content screening (HCS) and quantitative HTS (qHTS) offer even deeper insights. HCS uses automated imaging and analysis to measure multiple phenotypic changes in cells, providing a more nuanced understanding of a compound's effects. Quantitative HTS tests compounds at multiple concentrations, yielding detailed structure-activity relationships directly from the primary screen. Applying these methods to this compound analogues could identify compounds that modulate specific cellular pathways or produce a desired phenotypic change, providing high-quality starting points for further investigation.

Table 3: High-Throughput Screening Methodologies for this compound Analogues

| HTS Method | Description | Application to this compound Research |

|---|---|---|

| Biochemical Assays | Test compounds against a purified target protein (e.g., an enzyme or receptor) in vitro. | Screen for this compound analogues that directly inhibit viral enzymes or cancer-related kinases. |

| Cell-Based Reporter Assays | Use engineered cells that produce a detectable signal (e.g., light) in response to a biological event. | Identify analogues that activate or inhibit specific signaling pathways relevant to viral infection or cell proliferation. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple phenotypic parameters in cells. | Screen for analogues that induce specific morphological changes in cancer cells (e.g., apoptosis) or prevent virus-induced cytopathic effects. |

| Quantitative HTS (qHTS) | Screens compounds across a range of concentrations to generate dose-response curves for all library members. | Efficiently determine the potency and structure-activity relationships for a large library of this compound derivatives in a single experiment. |

| In Vivo HTS | Uses small model organisms like C. elegans for whole-organism screening in a high-throughput format. | Evaluate the activity and potential toxicity of this compound analogues in a living system early in the discovery process. |

Q & A

Basic: How to design a controlled experiment to assess Ethylindanol’s biochemical activity?

Methodological Answer:

- Variables: Define independent (e.g., this compound concentration) and dependent variables (e.g., enzyme inhibition rate). Include controls (positive/negative) to isolate effects .

- Materials: Specify purity (e.g., ≥98%, HPLC-grade), solvents, and instrumentation (e.g., spectrophotometer parameters) .

- Procedure: Replicate protocols from validated studies (cite sources) but modify for hypothesis testing. Pre-trial experiments ensure feasibility (e.g., solubility tests) .

- Validity: Use triplicate measurements and calibrate instruments to minimize systematic error .

Basic: What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer:

- Non-linear Regression: Fit sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .

- Error Handling: Calculate standard deviation (SD) or standard error (SEM) based on replicates. Use ANOVA for multi-group comparisons (e.g., dose tiers) .

- Precision: Limit decimal places to match instrument resolution (e.g., 0.1 µM for HPLC) .

Advanced: How to address contradictions in this compound’s reported pharmacological effects?

Methodological Answer:

- Empirical Falsification: Replicate conflicting studies under identical conditions (e.g., pH, temperature) to verify reproducibility .

- Meta-Analysis: Systematically review methodologies (e.g., cell lines vs. in vivo models) to identify confounding variables (e.g., metabolic differences) .

- Bias Check: Evaluate study designs for blinding, randomization, and sample size adequacy .

Advanced: Ensuring validity and reliability in this compound toxicity studies?

Methodological Answer:

- Replication: Conduct independent trials across labs to confirm LD₅₀ or NOAEL values .

- Blinding: Use double-blind protocols for subjective endpoints (e.g., histopathology scoring) .

- Reference Standards: Include known toxins (e.g., cisplatin) as positive controls .

Basic: Ethical considerations for human subjects in this compound research?

Methodological Answer:

- Informed Consent: Disclose risks (e.g., hepatotoxicity) and benefits. Use layperson language .

- Selection Criteria: Exclude vulnerable populations (e.g., pregnant individuals) unless essential .

- IRB Approval: Submit protocols for ethics review, including data anonymization plans .

Advanced: Optimizing this compound synthesis using design of experiments (DoE)?

Methodological Answer:

- Factors: Test variables (e.g., catalyst loading, temperature) in a factorial design .

- Response Surface Methodology (RSM): Model interactions to maximize yield/purity .

- Validation: Confirm optimal conditions with three independent batches .

Basic: Developing a validated HPLC method for this compound quantification?

Methodological Answer:

- Column Selection: Use C18 columns with particle size ≤5 µm for resolution .

- Calibration: Prepare standard curves (0.1–100 µg/mL) with R² ≥0.99 .

- Precision: Assess intra-day/inter-day variability (CV <5%) .

Advanced: Analyzing contradictory data in this compound’s metabolic pathways?

Methodological Answer:

- Isotopic Tracing: Use ¹⁴C-labeled this compound to track metabolite formation .

- Enzyme Knockdown: Apply siRNA in hepatocytes to isolate CYP450 isoforms involved .

- Cross-Study Comparison: Normalize data to protein content or cell count .

Basic: Best practices for literature reviews on this compound’s mechanisms?

Methodological Answer:

- Search Strategy: Use Google Scholar with keywords (e.g., "this compound pharmacokinetics") and Boolean operators .

- Source Evaluation: Prioritize peer-reviewed journals with impact factor >3.0 .

- Contradiction Log: Tabulate discrepancies in methodologies/results for critical appraisal .

Advanced: Designing questionnaires for this compound exposure assessments?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.